molecular formula C6H9ClN2O2 B1379434 5-(Aminomethyl)furan-3-carboxamide hydrochloride CAS No. 1803611-17-7

5-(Aminomethyl)furan-3-carboxamide hydrochloride

Cat. No.: B1379434
CAS No.: 1803611-17-7
M. Wt: 176.6 g/mol
InChI Key: CICSTIITSVWMCE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(aminomethyl)furan-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSTIITSVWMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)furan-3-carboxamide hydrochloride typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of 5-(aminomethyl)furan-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(Aminomethyl)furan-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The 2-carboxylic acid isomer (CAS 934-65-6) demonstrates superior synthetic yield (100%), suggesting easier scalability compared to the 3-carboxamide target .
  • Biological Activity : Thiophene analogs (e.g., CAS 2172589-63-6) may exhibit enhanced membrane permeability due to sulfur’s lipophilicity but face stability challenges .
  • Pharmaceutical Relevance: Substituent modifications (e.g., dimethylamino vs. aminomethyl) significantly influence impurity profiles, as seen in ranitidine derivatives .

Biological Activity

5-(Aminomethyl)furan-3-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈ClN₂O₂
  • Molecular Weight : ~176.6 g/mol
  • Structural Features : The compound features a furan ring with an aminomethyl group at the 5-position and a carboxamide group at the 3-position, which enhances its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key interactions include:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structural conformation and activity.
  • π-π Interactions : The furan ring participates in π-π stacking interactions, which are crucial for binding to aromatic amino acids in proteins.

These interactions can modulate enzyme activities, receptor functions, and other cellular processes, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated significant inhibition of microbial growth at low concentrations, highlighting its potential as an antimicrobial agent .
  • Antitumor Potential :
    • In a comparative study involving structurally similar compounds, researchers found that certain furan derivatives exhibited strong cytotoxic effects on cancer cell lines. This raises the possibility that this compound could be explored further for its antitumor properties .

Comparison with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
5-(Aminomethyl)furan-2-carboxylic acid hydrochlorideFuran ring with carboxylic acid groupMore acidic than the 3-carboxamide derivative
5-(Aminomethyl)thiazole-2-carboxylic acidThiazole ring instead of furanDifferent heterocyclic structure affecting activity
5-(Aminomethyl)furan-3-carboxylic acidLacks amine functionalityLess reactive due to absence of amine group

This comparison illustrates how the unique combination of functional groups in this compound enhances its potential applications in medicinal chemistry.

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